2-Methyl-5-nitroimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYTTYVSDVWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061010 | |
| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-23-1, 88054-22-2, 100215-29-0 | |
| Record name | 2-Methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menidazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |
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| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |
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| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
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| Record name | 2-methyl-4-nitroimidazole | |
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| Record name | 1H-Imidazole, 2-methyl-5-nitro | |
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| Record name | 2-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-NITROIMIDAZOLE | |
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Synthetic Methodologies and Chemical Modifications of 2 Methyl 5 Nitroimidazole
Established Synthetic Pathways for 2-Methyl-5-nitroimidazole (B138375)
The primary industrial synthesis of this compound relies on the nitration of 2-methylimidazole (B133640).
Synthesis from 2-Methylimidazole
The most common method for synthesizing this compound involves the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and concentrated sulfuric acid. guidechem.com The reaction is typically carried out at elevated temperatures.
The general process involves dissolving 2-methylimidazole in a mixture of nitric and sulfuric acids. guidechem.com The reaction mixture is then heated, often under reflux, to facilitate the nitration process. guidechem.comgoogle.com After the reaction is complete, the mixture is cooled and poured onto ice, causing the this compound product to precipitate. guidechem.com The solid product is then filtered, washed with water, and dried. guidechem.com Yields for this process have been reported at approximately 60-77%. google.com To enhance safety and control the reaction, which can have a dangerous induction period, an already reacted nitration solution can be used as a catalytic starting agent. google.com
It is important to note that this reaction can produce a mixture of isomers, namely this compound and 2-methyl-4-nitroimidazole. guidechem.com Therefore, the product is often referred to as 2-methyl-5(4)-nitroimidazole. guidechem.com
Table 1: Synthesis of this compound
| Starting Material | Reagents | Key Conditions | Product | Reported Yield |
|---|
Derivatization Strategies for this compound
This compound serves as a crucial starting material for the synthesis of various other active compounds, primarily through reactions involving the nitrogen atom of the imidazole (B134444) ring or functional groups introduced onto the ring.
Esterification Reactions
Esterification reactions are performed on hydroxylated derivatives of this compound, such as Metronidazole (B1676534) (this compound-1-ethanol) or Secnidazole (B1681708) (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol). These derivatives are first synthesized via N-alkylation of the imidazole ring with agents like ethylene (B1197577) oxide or its derivatives. The resulting hydroxyl group is then available for esterification.
Ester derivatives can be synthesized by reacting the hydroxyl group of N-substituted 2-methyl-5-nitroimidazoles with acid chlorides or acid anhydrides. jocpr.com The reaction with an acid chloride, such as p-Nitrobenzoyl chloride or Stearoyl chloride, is typically carried out in the presence of a base like pyridine (B92270). jocpr.com The base neutralizes the hydrochloric acid generated during the reaction. The reaction mixture is often cooled on an ice bath to control the exothermic reaction. jocpr.com
Similarly, acid anhydrides, like 3-nitrophthalic anhydride, can be reacted with the alcohol derivative, often with heating in the presence of pyridine, to yield the corresponding ester. jocpr.com
Table 2: Esterification with Acid Chlorides and Anhydrides
| Hydroxylated Derivative | Reagent | Catalyst/Base | Product Type |
|---|---|---|---|
| Secnidazole | p-Nitrobenzoyl chloride | Pyridine | Benzoate Ester jocpr.com |
| Secnidazole | Stearoyl chloride | Pyridine | Stearate Ester jocpr.com |
Reactions with Aromatic Sulfonyl Chlorides
Sulfonate esters of hydroxylated 2-methyl-5-nitroimidazoles are formed by reacting the alcohol with an aromatic sulfonyl chloride. jocpr.comderpharmachemica.com For instance, Metronidazole can be reacted with benzene (B151609) sulfonyl chloride in a solvent like dioxane with a base such as triethylamine (B128534) to produce the benzenesulfonic acid ester derivative. derpharmachemica.comresearchgate.net The reaction is typically stirred overnight at room temperature. derpharmachemica.com Similarly, reactions with p-toluene sulfonyl chloride in the presence of pyridine can be used to synthesize the corresponding tosylate esters. jocpr.com
Table 3: Esterification with Aromatic Sulfonyl Chlorides
| Hydroxylated Derivative | Reagent | Base | Product Type |
|---|---|---|---|
| Metronidazole | Benzene sulfonyl chloride | Triethylamine | Sulfonate Ester derpharmachemica.com |
N-Alkylation and N-Substitution Reactions
N-alkylation is a primary method for modifying this compound to produce a wide range of derivatives. The reaction involves adding an alkyl group to one of the nitrogen atoms of the imidazole ring. The choice of alkylating agent and reaction conditions can influence which nitrogen atom is alkylated.
Common alkylating agents include dimethyl sulfate, ethylene oxide, and various alkyl halides. prepchem.comgoogle.comiau.ir For example, the synthesis of Metronidazole (this compound-1-ethanol) is achieved by reacting this compound with ethylene oxide. google.com This reaction is often carried out in a mixed solvent system of formic acid and sulfuric acid at temperatures between 72-108°C. google.com
The reaction of 2-methyl-4(5)-nitroimidazole with alkyl halides can lead to a mixture of N1-alkyl-4-nitro and N1-alkyl-5-nitro isomers. iau.ir The regioselectivity can be influenced by the reaction conditions. Basic media tend to favor the formation of the 4-nitro isomer, while neutral or acidic conditions can lead to the 5-nitro isomer as the major product. iau.ir The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a mild base like potassium carbonate in acetonitrile (B52724) has been shown to be a highly regioselective method for producing N1-alkyl-4-nitro-1H-imidazoles in excellent yields at room temperature. iau.ir
Table 4: N-Alkylation and N-Substitution Reactions
| Starting Material | Alkylating Agent | Conditions | Major Product |
|---|---|---|---|
| This compound | Dimethyl sulfate | Reflux in formic acid | 1,2-Dimethyl-5-nitroimidazole prepchem.com |
| This compound | Ethylene oxide | Formic acid, Sulfuric acid, 72-108°C | This compound-1-ethanol (Metronidazole) google.com |
| 2-Methyl-4(5)-nitroimidazole | Benzyl (B1604629)/Butyl halides | K₂CO₃, TBAB, Acetonitrile, Room Temp. | N1-alkyl-2-methyl-4-nitro-1H-imidazoles iau.ir |
Regioselective N1-Alkylation
The alkylation of this compound presents a challenge in controlling the regioselectivity, as the imidazole ring possesses two potential nitrogen sites for substitution (N1 and N3). However, studies have demonstrated that achieving total regioselectivity for alkylation at the N1 position is feasible under specific operational conditions. researchgate.netbrieflands.com The choice of base, solvent, temperature, and the nature of the alkylating agent are all critical factors in directing the substitution to the desired nitrogen. researchgate.netbrieflands.com
It has been observed that in some cases, regioselectivity can favor N3-alkylation due to the steric hindrance imposed by the nitro group at the C5 position. researchgate.netbrieflands.com Nevertheless, by carefully manipulating the reaction conditions, the synthesis can be steered towards the N1-alkylated product. For instance, conducting the reaction at 60°C in acetonitrile with potassium carbonate as the base has been shown to produce good yields of N-alkylated imidazoles. brieflands.com
Table 1: Conditions for Regioselective N1-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 96 | researchgate.net |
| Various | K2CO3 | Acetonitrile | 60 | 66-85 | brieflands.com |
| Benzyl/butyl halides | Phase Transfer Catalyst | - | Room Temp | >99:1 (3a) | jocpr.com |
Nucleophilic Substitution for 1-[2-Substituted ethyl] Derivatives
A common strategy for modifying this compound involves the nucleophilic substitution on a pre-existing side chain. A prominent example is the derivatization of metronidazole, which is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. The hydroxyl group of metronidazole's side chain is a versatile handle for introducing a wide array of functionalities through nucleophilic substitution reactions. researchgate.netnih.gov
In one study, seven different 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives were synthesized by reacting metronidazole with various reagents. researchgate.net The synthesis of these derivatives, labeled M1-M7, involved reactions with agents such as benzene sulfonyl chloride and phthalic anhydride. researchgate.net For example, the reaction with benzene sulfonyl chloride in the presence of triethylamine in dioxane resulted in the formation of a benzenesulfonic acid ester derivative (M1). researchgate.net
Another approach involves the conversion of the hydroxyl group to a better leaving group, such as a halide, to facilitate substitution. For instance, treatment of metronidazole with thionyl chloride can replace the hydroxyl group with a chlorine atom, which can then be substituted by various nucleophiles. mdpi.comresearchgate.net
Table 2: Synthesis of 1-[2-Substituted ethyl] Derivatives from Metronidazole
| Reagent | Derivative Name | Resulting Compound | Reference |
| Benzene sulfonyl chloride | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester (M1) | Ester | researchgate.netnih.gov |
| Phthalic anhydride | Phthalic acid mono-[2-(2-methyl-5-nitro-imidazole-1-yl)-ethyl] ester (M2) | Ester | researchgate.netnih.gov |
| Aniline alkylamide | Phenylacetamide metronidazole derivative (M3) | Amide | researchgate.net |
Synthesis via Epoxide Ring Opening
The synthesis of this compound derivatives can also be achieved through the ring-opening of epoxides. This method is particularly useful for introducing a hydroxyalkyl side chain. A library of sixty 2-methyl-4/5-nitroimidazole derivatives was synthesized utilizing a nucleophilic ring-opening reaction of an epoxide as a key step.
The synthetic process can involve the reaction of 2-methyl-4(5)-nitroimidazole with epichlorohydrin, followed by the formation of an epoxide intermediate. This epoxide can then be opened by a variety of nucleophiles, such as substituted amines or carbamodithiolates, to yield a diverse range of derivatives. This approach allows for the introduction of a β-hydroxypropylamine or related side chain at the N1 position of the imidazole ring.
Amine and Aryloxy Derivative Synthesis
The synthesis of amine and aryloxy derivatives of this compound has been accomplished by reacting a suitable precursor, such as 1-chloromethyl-2-methyl-5-nitroimidazole, with appropriate phenols and amines. researchgate.net This method provides a straightforward route to a variety of derivatives. In one study, a series of aryloxy derivatives (3a-e) and amine derivatives (4a-j) were successfully synthesized and characterized. researchgate.netresearchgate.net
The synthesis of amine derivatives can also start from metronidazole. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride (B599025) can be prepared from metronidazole and subsequently reacted with various electrophiles to yield a range of amine derivatives. nih.gov
Table 3: Examples of Synthesized Amine and Aryloxy Derivatives
| Starting Material | Reagent | Derivative Type | Number of Compounds Synthesized | Reference |
| 1-chloromethyl-2-methyl-5-nitroimidazole | Phenols | Aryloxy | 5 (3a-e) | researchgate.netresearchgate.net |
| 1-chloromethyl-2-methyl-5-nitroimidazole | Amines | Amine | 10 (4a-j) | researchgate.netresearchgate.net |
| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride | Arylisothiocyanates | Thioureas | - | nih.gov |
Formation of Linked Bis-Nitroimidazole Systems
The synthesis of molecules containing two nitroimidazole rings, known as bis-nitroimidazoles, has been an area of significant interest. These systems are often created by linking two this compound units through various chemical bridges.
One approach to creating bis-nitroimidazole systems is through the formation of a carboxamide linkage. These derivatives, referred to as double (nitroimidazolyl)alkanecarboxamides, can be prepared by the direct coupling of a side chain acid and an amine component. A key intermediate in this synthesis is 2-(2-methyl-5-nitro-1H-imidazolyl) ethylamine, which can be obtained through a series of chemical modifications starting from the alkylation of the imidazole with a bromophthalimide derivative. The subsequent reaction of this amine derivative with an acid component yields the desired carboxamide-linked bis-nitroimidazole.
Another class of linked bis-nitroimidazole systems features a hydroxyisopropyl linker. The synthesis of these 1,3-bis-(1-imidazolyl)propan-2-ols is achieved through the reaction of N-(3-chloro-2-hydroxypropyl) or N-(2,3-epoxypropyl) derivatives of this compound with other 1H-imidazoles. This synthetic route allows for the connection of two nitroimidazole moieties through a three-carbon chain containing a central hydroxyl group.
Coordination Chemistry: Synthesis of Metal Complexes
The coordination chemistry of this compound (2mni) with copper(II) has been a subject of research, leading to the synthesis and characterization of novel metal complexes. nih.govrsc.org The interaction between the imidazole ligand and the copper(II) center results in complexes with distinct structural and spectroscopic properties. rsc.org
Two notable copper(II) complexes with this compound have been synthesized and characterized: Cu(2mni)₂(H₂O)₂₂·2H₂O (Complex 1 ) and [Cu(2mni)₂(NO₃)₂] (Complex 2 ). nih.govrsc.org The synthesis of these complexes is achieved through the reaction of this compound with a copper(II) salt, typically copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), under specific solvent conditions. nih.gov The choice of solvent has been shown to be a critical factor in determining the final product. rsc.org
The synthesis of the cationic complex, Cu(2mni)₂(H₂O)₂₂·2H₂O, is accomplished by reacting an ethanolic solution of this compound with an aqueous solution of copper(II) nitrate trihydrate. nih.gov The resulting blue solution is heated and then allowed to slowly evaporate over several weeks to yield light blue crystals. nih.gov In contrast, the neutral complex, [Cu(2mni)₂(NO₃)₂], is obtained when the reaction is carried out entirely in ethanol. nih.gov A hot ethanolic solution of this compound is added to an ethanolic solution of the copper salt, and the mixture is stirred at an elevated temperature. Slow evaporation of the resulting blue solution affords royal blue crystals of the neutral complex. nih.gov
Both complexes have been characterized using various techniques, including single-crystal and powder X-ray diffraction, electron paramagnetic resonance (EPR), and vibrational and electronic spectroscopies. nih.govrsc.org The crystal structures reveal that in both complexes, the copper(II) ion is in a distorted octahedral environment. rsc.org In Complex 1 , the equatorial plane is formed by two nitrogen atoms from the 2mni ligands and two oxygen atoms from water molecules. rsc.org In Complex 2 , the equatorial plane consists of two nitrogen atoms from the 2mni ligands and two oxygen atoms from the nitrate ligands. rsc.org A key feature of both structures is the elongated axial bonds, indicating a Jahn-Teller distortion, which is characteristic of a d⁹ metal ion like copper(II). nih.gov
The coordination of this compound to the copper(II) center occurs through the N3 atom of the imidazole ring. researchgate.net In some derivatives of 5-nitroimidazole, the ligand can act in a bidentate fashion, coordinating through both a nitrogen atom of the imidazole ring and a carbonyl group from a substituent. jocpr.com However, in the case of the aforementioned complexes with this compound, it primarily acts as a monodentate ligand through the imidazole nitrogen.
The synthesis of other copper(II) complexes with different 5-nitroimidazole derivatives, such as metronidazole, has also been reported. pace.edu For instance, the reaction of metronidazole with copper(II) chloride dihydrate in methanol (B129727) has been shown to produce a mononuclear square-planar complex, trans-Cu(MET)₂Cl₂. pace.edu This highlights the versatility of the reaction conditions in dictating the final coordination geometry of the resulting copper(II) complex.
Table 1: Synthesis and Properties of Copper(II)-2-Methyl-5-nitroimidazole Complexes
| Complex | Formula | Synthesis Solvents | Crystal Color | Yield |
|---|---|---|---|---|
| 1 | Cu(C₄H₅N₃O₂)₂(H₂O)₂₂·2H₂O | Water and Ethanol | Light Blue | 38% |
| 2 | [Cu(C₄H₅N₃O₂)₂(NO₃)₂] | Ethanol | Royal Blue | 51% |
Data sourced from a 2023 study on new copper(II) complexes of this compound. nih.gov
Table 2: Selected Bond Lengths (Å) for Copper(II)-2-Methyl-5-nitroimidazole Complexes
| Bond | Complex 1 | Complex 2 |
|---|---|---|
| Cu–N(2) | 1.993(12) | 1.993(12) |
| Cu–O(1w) | 1.949(12) | N/A |
| Cu–O(1N4) | N/A | 1.994(12) |
| Cu–O(1) (axial) | 2.606(14) | 2.593(15) |
Data from single-crystal X-ray diffraction analysis. rsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitroimidazole
Nitro Group Reduction Mechanisms
The reduction of the nitro group in 5-nitroimidazoles is a complex process that can proceed through several pathways, yielding different products depending on the reaction conditions. This reduction is a critical activation step for the biological effects of this class of compounds. scispace.comasm.orgresearchgate.net The process can involve a series of single or multiple electron transfers, leading to a variety of intermediates and final products. nih.govnih.gov
Anaerobic Reduction to Amine Derivatives
Under anaerobic conditions, 2-methyl-5-nitroimidazole (B138375) and related compounds can undergo a six-electron reduction of the nitro group to form the corresponding amine derivative. scispace.comasm.org This complete reduction is a significant metabolic pathway. asm.org For instance, in certain anaerobic bacteria, 5-nitroimidazoles are reduced to their amino derivatives. asm.org This transformation is considered a detoxification pathway in resistant organisms, as the resulting amine is not the biologically active species. asm.org The reduction to an amine can be achieved chemically as well, for example, through catalytic hydrogenation over Raney nickel. core.ac.uk
Four-Electron Reduction to Hydroxylamine (B1172632) Intermediates
A more common and biologically significant pathway is the four-electron reduction of the nitro group to a hydroxylamine intermediate. scispace.comnih.govmdpi.com This intermediate is often considered the key reactive species responsible for the biological effects of nitroimidazoles. nih.govnih.gov The electrochemical reduction of nitroimidazole derivatives in acidic aqueous media typically shows two reduction waves. The first corresponds to a four-electron transfer to form the hydroxylamine, and the second, a two-electron transfer to form the amine. scispace.com However, under certain conditions, only the four-electron reduction to the hydroxylamine is observed. scispace.com
The formation of the hydroxylamine intermediate has been confirmed in studies with various 5-nitroimidazoles. nih.govmdpi.com These hydroxylamines are generally unstable, particularly at neutral pH, and can undergo further reactions. nih.gov The stability of the hydroxylamine is greater in acidic media. mdpi.comnih.gov The decomposition of the hydroxylamine can lead to the formation of other reactive species. mdpi.com
Alkylation and Substitution Reactivity
The imidazole (B134444) ring of this compound is susceptible to alkylation and substitution reactions. The N1 position of the imidazole ring is a common site for alkylation. jocpr.comnih.govresearchgate.net The regioselectivity of N-alkylation can be influenced by reaction conditions such as the base and solvent used. researchgate.netiau.ir For instance, the use of potassium carbonate in acetonitrile (B52724) has been shown to favor N1-alkylation. researchgate.net
Various alkylating agents can be used to introduce different substituents at the N1 position, leading to a wide range of derivatives with potentially altered biological activities. jocpr.comnih.gov Substitution reactions can also occur, where a leaving group on the imidazole ring or a side chain is replaced by a nucleophile. clockss.orgrsc.org For example, radical-nucleophilic substitution (SRN1) reactions have been reported for nitroimidazoles, allowing for the introduction of various substituents. clockss.orgrsc.org
Hydrolysis Pathways of Related Compounds
While specific hydrolysis data for this compound is not extensively detailed in the provided context, information on related nitroimidazole compounds offers insights into potential pathways. For instance, the hydrolysis of a bromoethyl intermediate of a related nitroimidazole has been achieved using formic acid in aqueous formamide. In another example, the chloroethoxyethyl group of a nitroimidazole derivative is noted to be susceptible to hydrolysis, releasing chloroethanol. The hydrolysis of a nitronate anion, formed during the reduction of some nitroaromatic compounds, can lead to the formation of a lactam-like derivative. mdpi.com
Decomposition Mechanisms under Specific Conditions
This compound is generally stable under normal temperatures and pressures. chemsrc.comfishersci.com However, it can decompose under specific conditions, such as exposure to high temperatures or certain types of radiation.
Photoinduced and Thermal Decomposition Pathways
Upon exposure to ultraviolet (UV) light, nitroimidazoles can undergo photoinduced decomposition. nih.govcolostate.edu One observed pathway involves a nitro-nitrite isomerization, which then leads to the generation of nitric oxide (NO). colostate.edu The photodegradation of the related compound metronidazole (B1676534) involves the reduction of the nitro group to a nitroso group, which can then undergo further transformations, including the formation of phenols and ring-opening rearrangements. nih.gov
Thermal decomposition of this compound, particularly during a fire, can generate irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). chemsrc.comamzole.comcdhfinechemical.com In the case of a copper(II) complex of this compound, thermal decomposition involves the loss of water molecules followed by the decomposition of the nitrate (B79036) and the ligand itself. rsc.org
Table of Compound Reactivity and Decomposition
| Condition | Reactant/Initiator | Key Intermediates | Major Products |
| Anaerobic Reduction | Reducing agents (e.g., enzymes, Raney Nickel) | Nitroso, Hydroxylamine | Amine derivatives scispace.comasm.orgcore.ac.uk |
| Electrochemical Reduction | Electric current | Hydroxylamine | Hydroxylamine, Amine scispace.commdpi.com |
| Alkylation | Alkylating agents (e.g., benzyl (B1604629) halides) | - | N1-alkylated imidazoles nih.govresearchgate.netiau.ir |
| Photoinduced Decomposition | UV light | Nitro-nitrite isomer, Nitroso derivatives | Nitric oxide, Phenols nih.govcolostate.edu |
| Thermal Decomposition | High temperature | - | Nitrogen oxides, Carbon monoxide, Carbon dioxide chemsrc.comamzole.comcdhfinechemical.com |
Nitro-Nitrite Isomerization and NO Elimination
The chemical transformation of the nitro group on the imidazole ring is a key aspect of the reactivity of this compound and related compounds. Under specific energetic conditions, such as ultraviolet (UV) excitation, 5-nitroimidazoles can undergo a significant rearrangement known as nitro-nitrite isomerization, which is followed by the elimination of nitric oxide (NO). epa.govaip.orgnih.gov
Theoretical and experimental studies on model nitroimidazole systems, including 1-methyl-5-nitroimidazole (B135252), have elucidated this decomposition pathway. epa.govcolostate.edu Upon UV photolysis, the electronically excited nitroimidazole molecule is believed to undergo nitro-nitrite isomerization, forming a nitrite (B80452) intermediate (-ONO). epa.govaip.org This intermediate is unstable and subsequently decomposes to release nitric oxide (NO). epa.govaip.orgnih.gov This photochemical decomposition pathway is distinct from thermal decomposition, where NO₂ elimination can be a competitive process. epa.govaip.org For the decomposition of electronically excited nitroimidazoles, however, the generation of NO via isomerization is the predominant mechanism observed. colostate.edu
Furthermore, studies involving gamma radiolysis and flash photolysis of metronidazole, which contains the this compound structure, have shown that hydroxyl radicals (•OH) can react with the compound, leading to the destruction of the nitroimidazole ring and the production of nitrite (NO₂⁻). rsc.org This process, termed denitration, can occur through the addition of the hydroxyl radical to the C5 position of the imidazole ring, facilitating the elimination of the nitro group. rsc.org
The release of nitrogen oxide species from 5-nitroimidazoles is not limited to photochemical or radiolytic induction. Reductive bioactivation, a process central to the biological activity of these compounds, can also lead to the generation of reactive nitrogen species (RNS), including nitric oxide. nih.gov Additionally, nucleophilic attack on the imidazole ring can result in the displacement and elimination of the nitro group as nitrous acid/nitrite. nih.gov
Nucleophilic Attack Susceptibility and Thiol Adduction
The electron-withdrawing nature of the nitro group at the C5 position renders the imidazole ring of this compound susceptible to nucleophilic attack. This reactivity is particularly significant with soft nucleophiles, most notably thiols, leading to the formation of stable covalent adducts. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitro group is displaced by the incoming nucleophile. cdnsciencepub.com
Investigations into the reactivity of structurally similar 5-nitroimidazoles, such as ronidazole (B806) and dimetridazole, with the thiol-containing amino acid cysteine have demonstrated that this reaction occurs readily under neutral aqueous conditions. cdnsciencepub.com The reaction rate is significantly accelerated at a higher pH, which is consistent with the thiolate anion (RS⁻) being the active nucleophilic species. cdnsciencepub.com This process results in the formation of 5-S-cysteinyl-imidazole derivatives through the displacement of the nitro group. cdnsciencepub.com Similar reactivity, albeit at a slower rate, is observed with glutathione, another important biological thiol. cdnsciencepub.com
The formation of thiol adducts is not limited to direct displacement of the nitro group. In biological systems, the reductive metabolism of 5-nitroimidazoles is a prerequisite for their covalent binding to macromolecules. nih.gov Reduction of the nitro group generates highly reactive intermediates, such as the nitrosoimidazole, which can then form adducts with sulfhydryl groups of proteins and non-protein thiols like cysteine. nih.govplos.org This adduction has been observed for several proteins, including thioredoxin reductase, which itself can activate the nitro-compound. nih.govplos.org Studies with ronidazole have shown that its reduction in the presence of cysteine can lead to the formation of adducts at the C4 position of the imidazole ring. nih.gov
The regioselectivity of nucleophilic attack on the nitroimidazole ring can be influenced by the nature of the nucleophile. Studies on dihalogenated 5-nitroimidazoles have shown that hard nucleophiles tend to react at the C2 position, whereas soft nucleophiles, like thiols, preferentially attack the C4 position. researchgate.net In the case of this compound and its derivatives, nucleophilic displacement of the nitro group at C5 by thiols represents a significant chemical interaction. cdnsciencepub.com
Table 1: Reactivity of 5-Nitroimidazoles with Thiol-Containing Compounds
| 5-Nitroimidazole Compound | Thiol Substrate | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Dimetridazole | Cysteine | Neutral aqueous buffer, 37°C | 5-S-cysteinyl-1,2-dimethylimidazole | cdnsciencepub.com |
| Ronidazole | Cysteine | Neutral aqueous buffer, 37°C | 5-S-cysteinyl-1-methylimidazole-2-methanol carbamate | cdnsciencepub.com |
| Dimetridazole | Glutathione | Neutral aqueous buffer, 37°C | 5-S-glutathionyl-1,2-dimethylimidazole | cdnsciencepub.com |
| Metronidazole | Cysteine (in cells) | In E. histolytica cells | Covalent adducts with free cysteine | nih.gov |
| Ronidazole | Cysteine | Reduction with dithionite (B78146) or rat liver microsomes | 4-S-cysteinyl and other adducts | nih.gov |
Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitroimidazole and Its Derivatives
Influence of Substituent Positions on Biological Activity
The arrangement of substituents on the imidazole (B134444) ring is a critical determinant of the biological activity of 2-methyl-5-nitroimidazole (B138375) derivatives. The positions of the nitro group and other functional groups significantly impact the molecule's efficacy.
For the biological activity of 5-nitroimidazoles, the presence of the nitro group at the 5-position of the imidazole ring is essential. jocpr.com A crucial factor for its function is that this nitro group must remain sterically unhindered. jocpr.comslideserve.com The steric protection afforded by substituents at the neighboring 1 and 2 positions is considered necessary. jocpr.comslideserve.com This specific configuration is believed to influence not only the metabolism of the compounds but also their physicochemical properties. jocpr.comslideserve.com The prevailing hypothesis is that a reactive intermediate, formed during the microbial reduction of the 5-nitro group, binds covalently to the DNA of the microorganism, leading to a lethal effect. jocpr.com
Substituents at the N1 and C2 positions of the 5-nitroimidazole ring play a pivotal role in modulating both the spectrum of microbicidal activity and the pharmacokinetic properties in humans. ajrconline.org The simplest structural requirement for biological activity in this class is the 1-alkyl-5-nitro-imidazole unit. jocpr.comresearchgate.net Altering the chemical substituents at these positions can lead to drugs with improved therapeutic profiles for various infections. ajrconline.org
For instance, in derivatives of secnidazole (B1681708), which has an isopropyl alcohol functional group at N1, this position is amenable to various reactions, allowing for the substitution of the hydroxyl group to create new derivatives. jocpr.comresearchgate.net Similarly, modifications to the side chain at the N1 position of metronidazole (B1676534), which is readily oxidized metabolically, led to the development of other clinically important drugs like tinidazole (B1682380), ornidazole (B1677491), and secnidazole. The methyl group at the C2 position is also significant; its presence or absence can affect activity, as seen in nimorazole, which lacks the C2-methyl group.
The regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are critical for the molecule's interaction with receptors in anaerobic organisms. jocpr.comslideserve.comethernet.edu.et The specific arrangement and nature of the groups at these positions dictate the binding affinity and subsequent biological response. The interaction with molecular receptors is a key factor in the selective toxicity of these compounds towards anaerobic microorganisms. ethernet.edu.et
Lipophilicity and Tissue Penetration
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key physicochemical property that influences its ability to penetrate tissues and reach its target site. For this compound derivatives, this property is crucial for their pharmacological efficacy.
It has been suggested that a lipophilic nitro group may be important for effective tissue penetration. jocpr.comslideserve.com The methyl substitution at the C2 position in this compound enhances its lipophilicity, which can lead to improved tissue penetration and bioavailability compared to analogues without this group. smolecule.comsmolecule.com However, the relationship is not always straightforward. For example, in the 4-nitroimidazole (B12731) series, simply increasing lipophilicity by converting an alcohol to an ether does not guarantee activity; the specific nature of the lipophilic side chain is critical for both aerobic and anaerobic activity against Mycobacterium tuberculosis. acs.org In contrast, for 5-nitroimidazoles like metronidazole, appending a large lipophilic side chain failed to confer aerobic activity and even decreased anaerobic activity. acs.orgnih.gov
Studies with radiolabelled nitroimidazole complexes have further highlighted the role of lipophilicity. For instance, a technetium-labelled 5-nitroimidazole derivative showed higher lipophilicity (logP 0.39) compared to its methyl-substituted counterpart (logP -0.82), which influenced its uptake and clearance from tumor tissues. openmedscience.com
Correlation Between Structural Features and Pharmacological Efficacy
The pharmacological efficacy of this compound derivatives is a direct consequence of their specific structural features. The nitro group is an indispensable feature for the activity of all nitroimidazoles. acs.orgnih.gov This group undergoes bioreductive activation under anaerobic or hypoxic conditions, generating reactive radical species that damage microbial DNA. mdpi.comnih.gov This mechanism explains the selective toxicity of 5-nitroimidazoles towards anaerobic microorganisms, as these organisms more readily perform the necessary reduction to activate the drug. ajrconline.org
The simplest structural unit required for activity is a 1-alkyl-5-nitro-imidazole. jocpr.comresearchgate.net Modifications to the substituent at the N1 position have led to a range of potent drugs. For example, replacing the 1-(2-hydroxyethyl) side chain of metronidazole has yielded clinically successful analogues.
The introduction of two nitroimidazole rings into a single molecule has been explored as a strategy to significantly enhance pharmacological efficacy. mdpi.com This approach aims to increase the concentration of the active moiety at the target site.
The table below illustrates how different substituents at the N1 position of the this compound core affect the compound's primary use.
| Compound | N1-Substituent | Primary Use |
| Metronidazole | -CH₂CH₂OH | Antiprotozoal, Anaerobic antibacterial |
| Tinidazole | -CH₂CH₂SO₂CH₂CH₃ | Antiprotozoal |
| Ornidazole | -CH₂CH(OH)CH₂Cl | Antiprotozoal |
| Secnidazole | -CH₂CH(OH)CH₃ | Antiprotozoal |
| Dimetridazole | -CH₃ | Antiprotozoal (veterinary) |
Computational Approaches in SAR Elucidation (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for understanding the SAR of this compound derivatives. rsc.org These approaches help to minimize costs and efficiently predict the activity of new potential drugs. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used to build predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. rsc.orgrsc.org
These models provide contour maps that visualize the relationship between molecular properties and biological activity, offering valuable guidance for the rational design of novel inhibitors. rsc.org For example, 3D-QSAR studies on nitroimidazole oxazine (B8389632) scaffold (NOS) derivatives targeting the Ddn enzyme in M. tuberculosis have yielded robust CoMFA and CoMSIA models. rsc.org The statistical validation of these models, including high cross-validation coefficients (Rcv² or q²) and prediction coefficients (Rpred² or r²_pred), confirms their predictive power. rsc.org
A 3D-QSAR study on a series of metronidazole-triazole-styryl hybrids as antiamoebic agents produced CoMFA and CoMSIA models with q² values of 0.684 and 0.664, respectively. The contour maps from this study provided insights for designing new compounds with potentially higher activity. Similarly, a study on 2-methyl-4/5-nitroimidazole derivatives against Trichomonas vaginalis used 3D-QSAR to explore the SAR of different prototypes, demonstrating the importance of specific structural arrangements for efficacy. nih.gov
The data below summarizes the statistical results from various 3D-QSAR studies on nitroimidazole derivatives, illustrating the reliability of these computational models.
| Study Focus | Model | q² (or Rcv²) | r² (or R²) | r²_pred (or Rpred²) | Reference |
|---|---|---|---|---|---|
| Antitubercular Nitroimidazole Oxazines | CoMFA | 0.591 | - | 0.7698 | rsc.org |
| Antitubercular Nitroimidazole Oxazines | CoMSIA | 0.629 | - | 0.6848 | rsc.org |
| Antiamoebic Metronidazole Hybrids | CoMFA | 0.684 | 0.882 | - | |
| Antiamoebic Metronidazole Hybrids | CoMSIA | 0.664 | 0.894 | - |
Biological Activities and Associated Research Mechanisms of 2 Methyl 5 Nitroimidazole Derivatives
Antimicrobial Research Applications
Derivatives of 2-methyl-5-nitroimidazole (B138375) are a significant class of compounds extensively studied for their broad-spectrum antimicrobial properties. jocpr.comjocpr.comresearchgate.net These compounds are particularly effective against anaerobic bacteria and various protozoa. jocpr.comresearchgate.net The core structure, a 1-alkyl-5-nitro-imidazole unit, is fundamental to their biological activity. jocpr.comjocpr.com The mechanism of action is believed to involve the reduction of the 5-nitro group within the microorganism, leading to the formation of reactive intermediates that covalently bind to microbial DNA, ultimately causing cell death. jocpr.com
Activity Against Anaerobic Bacteria
Research has consistently demonstrated the potent activity of this compound derivatives against obligate anaerobic bacteria. nih.gov This selective toxicity is a hallmark of this class of compounds, with minimal effect observed against aerobic bacteria at similar concentrations. nih.gov
A comparative study of seven this compound compounds revealed their efficacy against Bacteroides fragilis. nih.govnih.gov The activity of these compounds, which differ by their 1-substitution, was ranked on a molar basis, with tinidazole (B1682380) showing the greatest potency. nih.gov The geometric mean Minimum Inhibitory Concentrations (MICs) for the tested compounds ranged from 0.5 to 6.6 microM. nih.gov Notably, the MICs against other bacteria within the B. fragilis group, such as B. distasonis, B. ovatus, B. thetaiotaomicron, B. uniformis, and B. vulgatus, were found to be within the same range as those for B. fragilis. nih.gov
Table 1: Molar Activity Ranking of this compound Compounds Against Bacteroides fragilis
| Rank | Compound | Geometric Mean MIC (µM) |
|---|---|---|
| 1 | Tinidazole | 0.5 |
| 2 | Panidazole (B225808) | N/A |
| 3 | Ornidazole (B1677491) | N/A |
| 4 | Metronidazole (B1676534) | N/A |
| 5 | Secnidazole (B1681708) | N/A |
| 6 | Carnidazole (B1668451) | N/A |
| 7 | Dimetridazole | 6.6 |
Data derived from a comparative study of seven this compound compounds. nih.gov Note: Specific geometric mean MIC values for all compounds were not available in the provided source.
Recent research has focused on synthesizing novel derivatives to enhance antimicrobial activity. A series of naphthalimide-derived metronidazole compounds have been designed and evaluated. ccspublishing.org.cn One particular derivative, compound 7b, demonstrated significant broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). ccspublishing.org.cn This compound showed a 5-fold greater inhibition potency against MRSA than metronidazole. ccspublishing.org.cn
Hybrid molecules combining the 5-nitroimidazole scaffold with other pharmacophores, such as 1,3,4-oxadiazole, have also been synthesized and investigated. nih.gov These efforts aim to develop new antimicrobial agents with improved efficacy. nih.gov
Table 2: In Vitro Antibacterial Activity of Naphthalimide-Derived Metronidazole Compound 7b
| Bacterial Strain | Compound 7b MIC (µmol/mL) | Chloromycin MIC (µmol/mL) | Metronidazole MIC (µmol/mL) |
|---|---|---|---|
| P. vulgaris | 0.002 | N/A | N/A |
| S. dysenteriae | 0.01 | 0.05 | N/A |
| E. coli (DH52) | 0.04 | 0.10 | N/A |
| MRSA | 0.04 | N/A | 0.20 (approx.) |
MIC values for compound 7b and reference drugs against various bacterial strains. ccspublishing.org.cn N/A indicates data not available in the source.
Antiprotozoal Efficacy
5-nitroimidazole derivatives are well-established for their potent antiprotozoal activity. researchgate.netencyclopedia.pub Their efficacy extends to a variety of protozoan pathogens, making them a cornerstone in the research and development of new treatments for diseases like trichomoniasis and leishmaniasis. encyclopedia.pubnih.govmdpi.com
The emergence of Trichomonas vaginalis strains with reduced susceptibility to metronidazole has spurred the development of new 2-methyl-4/5-nitroimidazole derivatives. nih.gov In one study, a library of sixty such derivatives was synthesized and tested against both drug-susceptible and -resistant strains of T. vaginalis. nih.gov A majority of these compounds were found to be more effective than metronidazole, with MICs ranging from 8.55 to 336.70 µM for susceptible strains and 28.80 to 1445.08 µM for resistant strains. nih.gov
Further research has explored various modifications to the 5-nitroimidazole scaffold to enhance anti-trichomonal activity. researchgate.netnih.gov While some studies on hydroxy, oxime, and ketone derivatives of this compound did not yield compounds more potent than metronidazole, other investigations into different structural modifications have shown promise. researchgate.net
The therapeutic potential of this compound derivatives extends to the treatment of leishmaniasis, a disease caused by Leishmania species. mdpi.com Research has focused on synthesizing and evaluating novel derivatives against different forms of the parasite. For instance, a series of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives showed inhibitory activity against L. major promastigotes. mdpi.com Several of these compounds also demonstrated potent activity against both amastigotes and promastigotes of L. donovani, with IC50 values below 1 µM. mdpi.com
Furthermore, metronidazole-based derivatives have been synthesized and tested against L. mexicana and L. braziliensis. mdpi.com Some of these compounds proved to be highly effective against intracellular amastigotes of both species. mdpi.comnih.gov In vivo studies in murine models of cutaneous leishmaniasis have also been conducted with promising results. nih.gov The research into 5-nitroimidazole derivatives also includes their activity against other protozoan pathogens like Trypanosoma cruzi. researchgate.net
Table 3: Anti-leishmanial Activity of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole Derivatives
| Compound | L. major Promastigotes IC50 (µM) | L. donovani Axenic Amastigotes IC50 (µM) | L. donovani Intracellular Amastigotes IC50 (µM) |
|---|---|---|---|
| 54a | N/A | <1 | <1 |
| 54b | N/A | <1 | <1 |
| 54g | N/A | <1 | <1 |
IC50 values for selected compounds against different Leishmania species and life cycle stages. mdpi.com N/A indicates data not available in the source.
Research on Trypanosoma cruzi (Chagas Disease)
Derivatives of this compound have been a focal point in the search for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. asm.org Research has demonstrated that these compounds exhibit significant activity against various forms of the parasite. For instance, novel 2-nitroimidazole (B3424786) derivatives have shown potent and selective activity against the clinically relevant amastigote and trypomastigote forms of T. cruzi. researchgate.net
One area of investigation involves modifying the structure of existing nitroimidazole drugs, like benznidazole, to enhance efficacy and reduce toxicity. researchgate.net For example, linking a triazole group to the nitroimidazole ring has yielded compounds with activity comparable to benznidazole. researchgate.net Another approach has been the synthesis of hybrid molecules, such as 2-nitroimidazole-1,2,3-triazole sulfonamide analogs, which have shown relevant in vitro activity against amastigote forms of T. cruzi. researchgate.net
Studies have explored the efficacy of various substituted 2-methyl-5-nitroimidazoles and 1-methyl-5-nitroimidazoles against T. cruzi, although many showed limited trypanocidal effects and only at high doses. nih.gov However, specific 2-substituted 5-nitroimidazoles, such as MK-436 and its dihydroxy metabolite L634,549, have demonstrated notable activity against intracellular amastigotes of T. cruzi in tissue culture. ajtmh.org In particular, L634,549 was active at a concentration of 2 µg/ml. ajtmh.org
Furthermore, research into nitroimidazole isomers has revealed promising candidates. Certain 4(5)-bromo-1-phenacyl-5(4)-nitroimidazole derivatives displayed significant in vitro activity against T. cruzi, with some compounds showing IC50 values as low as 1.15 µg/mL. latamjpharm.orgresearchgate.net The development of these novel derivatives is driven by the urgent need for more effective and safer drugs for Chagas disease, as current treatments have limitations. asm.orgresearchgate.net
| Compound/Derivative | Organism | Key Research Finding | Reference |
|---|---|---|---|
| 2-nitroimidazole derivatives | Trypanosoma cruzi (amastigotes) | Showed potent and selective activity. | researchgate.net |
| 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids | Trypanosoma cruzi (amastigotes) | Exhibited relevant in vitro anti-trypanosomatid activity. | researchgate.net |
| MK-436 | Trypanosoma cruzi (amastigotes) | Active at 25 µg/ml in tissue culture. | ajtmh.org |
| L634,549 (dihydroxy metabolite of MK-436) | Trypanosoma cruzi (amastigotes) | Active at 2 µg/ml in tissue culture. | ajtmh.org |
| 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazole | Trypanosoma cruzi | IC50 value of 1.15 µg/mL. | researchgate.net |
Antifungal Activities
Derivatives of this compound have been investigated for their potential as antifungal agents. nih.govjocpr.comjocpr.com The core 5-nitroimidazole structure is a key component for this biological activity. jocpr.comjocpr.com Research has shown that these compounds can be effective against various fungi. nih.gov
For example, a series of novel 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles were synthesized and showed efficacy against both bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 7.3 to 125 µg/ml. nih.gov Another group of derivatives, 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles, were found to be particularly effective against fungi, with MIC values between 3 and 25 µg/ml. nih.gov
Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol have also been synthesized and assayed for their antifungal properties against species like Aspergillus niger and Candida albicans. jocpr.comjocpr.com The mechanism of action for the antifungal effects of imidazole (B134444) derivatives often involves disrupting the fungal cell membrane by interfering with the synthesis of ergosterol, a vital component for maintaining membrane integrity. lumenlearning.com This can also involve the alteration of RNA and DNA metabolism. medscape.com
| Compound Series | Fungal Species | Observed Activity (MIC) | Reference |
|---|---|---|---|
| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Various fungi | 7.3-125 µg/ml | nih.gov |
| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Various fungi | 3-25 µg/ml | nih.gov |
| Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol | Aspergillus niger, Candida albicans | Antifungal activity observed. | jocpr.com |
Molecular Mechanisms of Action in Biological Systems
The biological effects of this compound and its derivatives are predicated on a series of complex molecular events that occur within the target cells. These mechanisms are central to their therapeutic action.
DNA Damage and Covalent Adduct Formation
A primary mechanism of action for nitroimidazoles is the induction of DNA damage. scispace.comwikilectures.eu After the nitro group of the compound is reduced within the target cell, reactive intermediates are formed. wikilectures.eu These intermediates are capable of causing breaks in the DNA strand. scispace.comwikilectures.eu This damage to the DNA helix can lead to destabilization and ultimately cell death. scispace.comresearchgate.net
The process begins with the generation of a nitro radical anion, which is a highly reactive species. mdpi.com This radical, along with other reduction products, can interact with cellular macromolecules, including DNA. This interaction can manifest as the formation of covalent adducts with DNA, a key step in the cytotoxic action of these compounds. mdpi.com For instance, the reduction of 2-nitroimidazoles can lead to the formation of a hydroxylamine (B1172632) derivative, which is believed to be responsible for forming adducts with guanine (B1146940) residues in DNA. scispace.com The formation of these adducts disrupts DNA replication and leads to cell death. lumenlearning.com
Research has shown that the toxic effects of nitroimidazoles like megazol (B1676161) are associated with DNA damage, as demonstrated by the hypersensitivity of DNA repair-deficient Trypanosoma brucei mutants to the drug. nih.gov Furthermore, the reduction of benznidazole, a 2-nitroimidazole, by trypanosomal type I nitroreductase leads to the formation of reactive metabolites that can cause DNA damage. asm.org
Role of Reactive Intermediates
The cytotoxicity of this compound derivatives is largely attributed to the formation of reactive intermediates following the reduction of the nitro group. mdpi.comnih.gov Under anaerobic or low-oxygen conditions, the nitro group undergoes a series of electron-transfer reactions, leading to the generation of several highly reactive species. mdpi.com
The initial step is a one-electron reduction to form a nitro radical anion. mdpi.com This radical can undergo further reduction to produce other reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are electrophilic and can react with various cellular nucleophiles, including proteins, lipids, and DNA. mdpi.comcdnsciencepub.com
The formation of these reactive species is a critical step in the mechanism of action. mdpi.com For example, the hydroxylamine intermediate is considered particularly important for the biological activity of 2-nitroimidazoles, as it can lead to the formation of covalent adducts with cellular components. scispace.comcdnsciencepub.com The generation of these reactive intermediates ultimately leads to widespread cellular damage, including DNA strand breaks and the formation of adducts with essential macromolecules, culminating in cell death. mdpi.com
Enzymatic Reduction and Activation Pathways
Nitroimidazoles like this compound are prodrugs, meaning they are administered in an inactive form and must be activated within the target organism to exert their cytotoxic effects. mdpi.comnih.gov This activation is achieved through enzymatic reduction of the nitro group, a process that is highly dependent on the low redox potential environment found in anaerobic or microaerophilic organisms. mdpi.comoup.com
Ferredoxin-Mediated Reduction
A key pathway for the activation of 5-nitroimidazoles involves ferredoxin-mediated reduction. plos.org Ferredoxins are small, iron-sulfur proteins that act as electron carriers in a variety of metabolic pathways. researchgate.netnih.gov In anaerobic organisms, reduced ferredoxin has a sufficiently low redox potential to donate an electron to the nitroimidazole, initiating the reduction cascade. plos.org
The reduction of the nitro group by ferredoxin is a critical step in generating the toxic reactive intermediates responsible for the drug's activity. asm.org The rate of this electron transfer can be influenced by the structure of the nitroimidazole derivative, with factors such as the size of substituents on the imidazole ring affecting the rate constant. researchgate.net Studies have shown a correlation between the rate of ferredoxin-mediated electron transfer and the cytotoxic efficacy of nitroimidazoles. researchgate.net In some organisms, resistance to nitroimidazoles has been linked to decreased levels of ferredoxin, highlighting its central role in the drug's activation. pnas.org While ferredoxin is a primary electron donor, other enzymes like hydrogenase can also contribute to the reduction of nitroimidazoles in conjunction with ferredoxin. nih.govoup.com
Nitroreductase and Thioredoxin Reductase Involvement
The biological activity of this compound and its derivatives is critically dependent on the reduction of their nitro group, a process mediated by specific enzymes. encyclopedia.pubmdpi.com In many target organisms, including anaerobic bacteria and protozoa, enzymes with low redox potentials such as nitroreductases (NTRs) and thioredoxin reductases (TrxR) are responsible for this activation. encyclopedia.pubnih.gov These enzymes catalyze the transfer of electrons to the nitroimidazole, initiating a cascade of reactions that lead to the formation of cytotoxic metabolites. encyclopedia.pubdrugbank.com
Research has shown that TrxR, a flavin-containing enzyme, can directly activate metronidazole (a well-known this compound derivative) by reducing its nitro group. nih.govcambridge.org This activation is crucial for the compound's efficacy. Similarly, bacterial NTRs are heavily implicated in the bioactivation of these drugs. nih.gov The involvement of these specific reductases explains the selective toxicity of nitroimidazoles towards anaerobic organisms, which possess these low-redox-potential enzyme systems. encyclopedia.pubdrugbank.com
Inactivation of Antioxidant Defense Pathways (e.g., Thioredoxin Reductase)
Beyond their role in activating this compound derivatives, antioxidant defense pathways, particularly those involving thioredoxin reductase (TrxR), are also a primary target of these compounds. cambridge.org Once activated through reduction, the resulting metabolites of nitroimidazoles can form covalent adducts with key enzymes in the antioxidant system, including TrxR. cambridge.orgnih.gov
This binding inactivates the enzyme, preventing it from carrying out its essential function of reducing thioredoxin (Trx). cambridge.org The inactivation of the TrxR/Trx system disrupts the cell's ability to neutralize harmful reactive oxygen species (ROS), leading to a state of oxidative stress. cambridge.orgnih.gov This unchecked accumulation of ROS can cause widespread damage to cellular components, including proteins, lipids, and DNA, ultimately contributing to cell death. encyclopedia.pub The disruption of these vital defense mechanisms is a significant component of the cytotoxic effects of this compound derivatives. cambridge.org
Redox Cycling and Aerobic Detoxification
Under aerobic conditions, this compound can undergo a process known as redox cycling. researchgate.net This process begins with the one-electron reduction of the nitro group, forming a nitro radical anion. openmedscience.comnih.gov In the presence of sufficient oxygen, this radical anion can rapidly transfer its extra electron to an oxygen molecule, regenerating the original nitroimidazole compound and producing a superoxide (B77818) radical. researchgate.netnih.gov
This futile cycle of reduction and re-oxidation is considered a detoxification pathway because it prevents the net reduction of the drug to its more toxic intermediates. researchgate.net By regenerating the parent compound, the drug's ability to reach and damage its ultimate cellular targets is inhibited. researchgate.net While this process can generate reactive oxygen species, the primary outcome in an aerobic environment is the detoxification of the nitroimidazole, limiting its toxicity to well-oxygenated cells and tissues. openmedscience.com
Research on Antitumor and Radiosensitizing Properties
Derivatives of this compound have been the subject of extensive research for their potential applications as antitumor agents and as radiosensitizers to enhance the effectiveness of radiation therapy. nih.govresearchgate.net Their utility in oncology is primarily linked to the unique physiological conditions found in solid tumors, particularly the presence of hypoxic (low oxygen) regions. openmedscience.comresearchgate.netresearchgate.net
Hypoxic Cell Radiosensitization Mechanisms
The radiosensitizing effect of this compound derivatives is most pronounced in hypoxic cells, which are notoriously resistant to radiation therapy. openmedscience.comnih.gov Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor regions diminishes the efficacy of radiation-induced DNA damage. Nitroimidazoles can mimic the role of oxygen in these environments. openmedscience.comnih.gov
Following radiation exposure, DNA radicals are formed. In well-oxygenated cells, oxygen reacts with these radicals, "fixing" the damage and making it permanent and irreparable. In hypoxic cells, this compound derivatives, after being reduced, can perform a similar function. openmedscience.com These electron-affinic compounds can oxidize the radiation-induced DNA radicals, effectively making the damage permanent and preventing its repair by cellular mechanisms. aacrjournals.org This leads to an increase in cell killing for the same dose of radiation, selectively sensitizing the resistant hypoxic cell population within a tumor. nih.govscilit.com
Cytotoxicity under Hypoxic Conditions
The selective toxicity of this compound derivatives toward hypoxic cells is a cornerstone of their potential as anticancer agents. nih.govnih.gov In a low-oxygen environment, the reduction of the nitro group is not reversed by re-oxidation (as it is in aerobic redox cycling). openmedscience.com Instead, the reduction process continues, leading to the formation of highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives. encyclopedia.pubopenmedscience.com
These reactive species can cause significant cellular damage, including DNA strand breaks and the formation of adducts with essential cellular macromolecules. encyclopedia.pubopenmedscience.com This leads to the inhibition of DNA synthesis and, ultimately, cell death. openmedicinalchemistryjournal.com This selective cytotoxicity is crucial, as it allows for the targeting of tumor cells in hypoxic regions while sparing normal, well-oxygenated tissues, a desirable characteristic for any chemotherapeutic agent. nih.govnih.gov Studies have demonstrated this increased toxicity under hypoxic conditions across various cell lines. nih.gov
Tethered Compounds in Cancer Research
To improve the efficacy and tumor-targeting capabilities of this compound, researchers have developed "tethered" compounds. nih.govnih.govacs.org This strategy involves chemically linking the this compound core to another molecule with desirable properties. nih.gov For instance, it can be tethered to a DNA-affinic agent or a molecule that targets specific cancer cells. openmedicinalchemistryjournal.comnih.gov
One approach has been to tether this compound to other anticancer agents, such as 5-fluorouracil (B62378). nih.gov The resulting conjugate can exhibit minimal toxicity under normal oxygen conditions but becomes highly cytotoxic and acts as a potent radiosensitizer in the hypoxic environment of tumors. nih.gov Another strategy involves using linkers, such as a 1H-1,2,3-triazole, to connect the nitroimidazole moiety to other cytotoxic scaffolds like isatin (B1672199). nih.govacs.org These tethered compounds are designed to increase the concentration of the cytotoxic agent at the tumor site and enhance its interaction with cellular targets, potentially leading to improved therapeutic outcomes. nih.govnih.gov
Immunostimulatory Research Observations
Research into this compound derivatives has uncovered evidence of their immunomodulatory properties. Beyond their primary antimicrobial functions, these compounds have been observed to interact with and influence the host's immune system.
Metronidazole, a prominent this compound derivative, has been shown to exhibit immunopharmacological behavior, affecting both innate and acquired immunity. researchgate.net Its immunomodulatory effects are thought to be linked to a decrease in harmful bacteria in the gut microbiota and direct actions on the synthesis of various mediators and cytokines. researchgate.net Studies have noted that metronidazole can influence leukocyte-endothelial cell adhesion, a critical step in the inflammatory response. researchgate.net Furthermore, some research indicates that antibiotics, including metronidazole, have the potential to modulate the body's immune response. researchgate.net
The anti-inflammatory properties of metronidazole are a key aspect of its immunomodulatory activity. nih.gov This has led to its use in various conditions where inflammation plays a significant role. nih.gov The modulation of inflammatory responses is a crucial area of ongoing research for nitroimidazole compounds. brieflands.com While the primary focus has often been on their antimicrobial efficacy, the ability of these derivatives to influence the immune system presents another dimension to their biological activity.
Investigation of Mutagenic and Carcinogenic Potential in Research Contexts
The potential for mutagenicity and carcinogenicity of this compound derivatives has been a subject of extensive scientific investigation. The presence of the nitro group, essential for their biological activity, is also at the center of these toxicological concerns. researchgate.netmdpi.com
Metronidazole has been demonstrated to be mutagenic in bacterial systems. unimi.it The mechanism is believed to involve the reduction of the nitro group, which creates reactive intermediates capable of damaging DNA. mdpi.comunimi.it However, its effects on mammalian cells are more complex. While it is considered genotoxic to human cells, its carcinogenic risk to humans remains a topic of debate due to insufficient epidemiological evidence. unimi.it The International Agency for Research on Cancer (IARC) does classify nitroimidazoles as possible carcinogens. nih.gov
Research has shown that the position of the nitro group on the imidazole ring influences the compound's genotoxic activity. researchgate.net Derivatives with the nitro group at the C-5 position, characteristic of this family of compounds, have been compared to those with the group at the C-4 position to understand these structure-activity relationships. researchgate.net Studies using the Salmonella/Microsome assay (Ames test) have shown positive results for metronidazole, indicating its mutagenic potential under these test conditions. researchgate.netresearchgate.net
The genotoxicity of these compounds is often linked to the generation of reactive oxygen species and the formation of adducts with DNA. researchgate.netresearchgate.net The metabolic activation of the nitro group by nitroreductases, present in anaerobic bacteria and protozoa, is a key step in both their therapeutic action and their potential toxicity. researchgate.net
Below is a table summarizing research findings on the genotoxicity of select nitroimidazole derivatives.
| Compound | Assay | System | Finding | Reference |
| Metronidazole | Mutagenicity | Bacterial systems | Proven mutagen | unimi.it |
| Metronidazole | Genotoxicity | Human cells | Genotoxic | unimi.it |
| Metronidazole | Carcinogenicity | Animals | Carcinogenic | unimi.it |
| Metronidazole | Ames Test | Salmonella typhimurium | Positive | researchgate.net |
| Benznidazole | Comet Assay | Mammalian cells | DNA damage induced | researchgate.net |
| Nifurtimox | Comet Assay | Mammalian cells | DNA damage induced | researchgate.net |
Advanced Analytical and Computational Methodologies for 2 Methyl 5 Nitroimidazole Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 2-methyl-5-nitroimidazole (B138375).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In ¹H NMR spectroscopy of this compound, the proton of the imidazole (B134444) ring (H-4) typically appears as a singlet. The methyl group protons (CH₃) also produce a singlet. The chemical shifts of these protons can be influenced by the solvent and the presence of other functional groups. For instance, in some derivatives, the N-CH₂ protons appear as a triplet, while the methyl protons remain a singlet. derpharmachemica.com
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazole ring (C2, C4, and C5) and the methyl group (CH₃) are distinct and aid in confirming the compound's structure. derpharmachemica.comresearchgate.net Studies on derivatives of this compound have shown that the chemical shifts of the imidazole ring carbons can be influenced by the nature of substituents. derpharmachemica.comresearchgate.net For example, alkylation at the N1 position can cause shifts in the signals of C2, C4, and C5. derpharmachemica.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and its Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ) ppm | Solvent |
| 2-Methyl-4-nitro-1-(prop-2-yn-1-yl)-1H-imidazole | ¹H | 2.38 (s, 3H, CH₃), 3.62 (t, 1H, ≡CH), 4.97 (d, 2H, NCH₂), 8.29 (s, 1H, H-5) | DMSO-d₆ |
| ¹³C | 13.0 (CH₃), 36.6 (NCH₂), 77.4 (≡CH), 77.9 (≡C-), 122.1 (CH), 145.4 (C) | DMSO-d₆ | |
| 1-Ethyl-2-methyl-5-nitro-1H-imidazole | ¹H | 1.50 (t, 3H, CH₃), 2.5 (s, 3H, CH₃), 4.0 (q, 2H, NCH₂), 7.95 (s, 1H, H-4) | CDCl₃ |
| ¹³C | 12.9 (CH₃), 15.1 (CH₃), 33.7 (NCH₂), 133.2 (CH), 138.4 (C), 153.1 (C) | CDCl₃ |
Data sourced from Der Pharma Chemica. derpharmachemica.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within this compound.
The IR spectrum of this compound displays characteristic absorption bands. researchgate.net The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The C=N and C-N stretching vibrations of the imidazole ring also give rise to distinct peaks. The C-H stretching and bending vibrations of the methyl group and the imidazole ring are also observable. researchgate.netresearchgate.net The IR spectra of derivatives can show additional bands corresponding to the new functional groups. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The Raman spectra of this compound and its complexes have been studied to understand their vibrational modes. rsc.orgrsc.org Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational frequencies in both IR and Raman spectra. rsc.orgresearchgate.netnih.gov
Table 2: Key Vibrational Frequencies for this compound and its Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| N-O Asymmetric Stretch | ~1587-1595 | FTIR |
| N-O Symmetric Stretch | ~1383-1385 | FTIR |
| Imidazole Ring Skeletal Vibrations | ~1477-1543 | FTIR |
| C=N Stretch | Varies | Raman |
| C-N Stretch | Varies | Raman |
Data compiled from various spectroscopic studies. rsc.orgrsc.org
Mass Spectrometry (MS, EI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. nih.gov Electron Ionization Mass Spectrometry (EI-MS) is commonly used, where the molecule is bombarded with electrons, leading to ionization and fragmentation. researchgate.netderpharmachemica.com
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.govcore.ac.uk The fragmentation pattern provides structural information. Common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of the imidazole ring. derpharmachemica.comutupub.fi The fragmentation of methylated nitroimidazoles has been shown to be significantly altered compared to their non-methylated counterparts, affecting the charge distribution of the resulting fragments. utupub.fi
Table 3: Selected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 127 | Molecular Ion (M⁺) |
| 81 | [M - NO₂]⁺ |
| 54 | Fragment ion |
| 43 | Fragment ion |
Data sourced from PubChem and other mass spectrometry studies. nih.gov
Electronic Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique used to study species with unpaired electrons. In the context of this compound, EPR is particularly useful for investigating its radical anions, which are formed upon reduction of the nitro group. rsc.org
In situ radiolysis ESR studies have shown that the reaction of hydrated electrons with this compound leads to the formation of its radical anion. rsc.org The EPR spectrum of this radical anion is influenced by pH, with changes in the spectrum indicating the loss of a proton from the radical anion. rsc.org EPR has also been employed to characterize metal complexes of this compound, such as copper(II) complexes, providing information about the coordination environment of the metal ion. rsc.orgrsc.orgresearchgate.net
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of this compound. researchgate.netcabidigitallibrary.org Reversed-phase HPLC is the most common mode, typically employing a C18 or C8 column. researchgate.netijper.org
Several HPLC methods have been developed for the determination of this compound, often in the context of pharmaceutical analysis or as a degradation product of other nitroimidazole drugs. researchgate.netmdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orgresearchgate.netijper.org Detection is commonly performed using a UV detector, with the detection wavelength typically set around 310 nm. cabidigitallibrary.orgresearchgate.net These methods are validated for parameters like linearity, precision, accuracy, and specificity to ensure reliable quantification. researchgate.net
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 3.9 mm x 300 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol:Water (20:80 v/v) | researchgate.netcabidigitallibrary.org |
| Flow Rate | 1.0 mL/min | cabidigitallibrary.orgresearchgate.net |
| Detection | UV at 310 nm | cabidigitallibrary.orgresearchgate.net |
| Retention Time | ~3.86 - 5 min | cabidigitallibrary.orgresearchgate.net |
Reversed-Phase HPLC Applications
Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of this compound and its related compounds. cabidigitallibrary.orgwisdomlib.org This method utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. cabidigitallibrary.orgresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. RP-HPLC is particularly useful for determining the purity of this compound and for the simultaneous analysis of the compound and its impurities or related substances in various matrices. cabidigitallibrary.orgrjptonline.org
Isocratic and Gradient Elution Method Development
Both isocratic and gradient elution methods are utilized in the HPLC analysis of this compound. researchgate.netquora.comphenomenex.com
Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. quora.com Isocratic methods are often favored for their simplicity, speed, and cost-effectiveness, especially for routine quality control where the separation of a limited number of compounds with similar retention characteristics is required. cabidigitallibrary.orgquora.com For instance, a simple and rapid isocratic RP-HPLC method has been developed for the simultaneous estimation of this compound and its impurity, 4(5)-Nitroimidazole. cabidigitallibrary.org This method uses a mobile phase of methanol and water at a constant ratio. cabidigitallibrary.org
Gradient Elution: This technique involves changing the composition of the mobile phase during the chromatographic run. quora.comphenomenex.com Gradient elution is particularly advantageous for analyzing complex mixtures containing compounds with a wide range of polarities. phenomenex.com By gradually increasing the organic solvent concentration in the mobile phase, strongly retained components can be eluted more quickly, leading to improved peak shapes and shorter analysis times for complex samples. While gradient methods can be more complex to develop and require more sophisticated instrumentation, they offer superior resolution for separating multiple components in a single run. phenomenex.com For instance, a gradient HPLC method was successfully used for the simultaneous determination of multiple active ingredients in pharmaceutical products. phenomenex.com
The choice between isocratic and gradient elution depends on the complexity of the sample and the analytical goals. For straightforward purity assessments of this compound, an isocratic method may be sufficient. However, for the comprehensive analysis of the compound along with its various impurities and intermediates, a gradient method is often necessary to achieve adequate separation. phenomenex.com
Simultaneous Determination of this compound and Related Impurities/Intermediates
A key application of HPLC in this compound research is the simultaneous determination of the main compound and its related impurities or intermediates. cabidigitallibrary.org This is crucial for quality control in pharmaceutical manufacturing, as impurities can affect the efficacy and safety of the final product. cabidigitallibrary.org
Several HPLC methods have been developed for this purpose. For example, a rapid and accurate isocratic reversed-phase HPLC method allows for the simultaneous estimation of this compound and its impurity, 4(5)-Nitroimidazole. cabidigitallibrary.org Similarly, methods have been established for the simultaneous determination of this compound and other related compounds like Ornidazole (B1677491). researchgate.netresearchgate.net These methods are essential for monitoring the reaction progress and ensuring the purity of the final product. cabidigitallibrary.org The ability to separate and quantify this compound from its manufacturing impurity, 2-methylimidazole (B133640), is another important application. asianjpr.com
The following table summarizes a typical HPLC method for the simultaneous determination of this compound and an impurity:
| Parameter | Condition |
| Compound | This compound |
| Impurity | 4(5)-Nitroimidazole |
| Column | Lichrosphere C18 (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol and Water (200:800 v/v), pH adjusted to 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 310 nm |
| Source: | cabidigitallibrary.org |
HPLC Coupled with UV and Mass Spectrometry Detection
To enhance the sensitivity and specificity of detection, HPLC systems are often coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors.
HPLC-UV: UV detection is a common and robust detection method used in the analysis of this compound. cabidigitallibrary.org The nitroimidazole chromophore absorbs UV light, allowing for its quantification at specific wavelengths, typically around 310-320 nm. cabidigitallibrary.orgwur.nl HPLC-UV methods have been successfully validated for the determination of this compound and its metabolites in various samples. nih.govrsc.org
HPLC-MS: Coupling HPLC with a mass spectrometer provides highly selective and sensitive detection. wur.nl HPLC-MS is particularly valuable for confirmatory analysis and for identifying unknown impurities or metabolites. nih.govrsc.org The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for their unambiguous identification. nih.gov For instance, HPLC with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS) has been used as a confirmatory method for the analysis of nitroimidazole compounds. nih.govrsc.org The sensitivity of HPLC-MS/MS is generally better than HPLC-UV, providing cleaner chromatograms and making it well-suited for quantification. wur.nl
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the context of this compound research, both single-crystal and powder XRD are employed to characterize its solid-state structure and that of its derivatives.
Single-Crystal X-ray Diffraction
Studies on copper(II) complexes with this compound have utilized single-crystal XRD to reveal their coordination geometries. rsc.orgresearchgate.net For example, the analysis of Cu(2mni)₂(H₂O)₂₂·2H₂O and [Cu(2mni)₂(NO₃)₂] showed that both complexes exhibit a distorted octahedral geometry. rsc.org This level of structural detail is crucial for understanding the chemical properties and potential applications of such compounds. Similarly, single-crystal XRD was used to characterize the square-planar structure of a copper complex with metronidazole (B1676534), a derivative of this compound. pace.edu
The following table presents crystallographic data for a copper(II) complex containing this compound:
| Parameter | Cu(2mni)₂(H₂O)₂₂·2H₂O | [Cu(2mni)₂(NO₃)₂] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Source: | rsc.org | rsc.org |
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. rsc.org It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline solid. PXRD is particularly useful for identifying different polymorphic forms of a compound, which are crystalline structures of the same substance that can exhibit different physical properties. nih.govcambridge.org
In the study of this compound derivatives like carnidazole (B1668451), PXRD has been instrumental in identifying and characterizing its polymorphic forms. nih.govcambridge.org For instance, the crystal structure of carnidazole form II was determined from synchrotron X-ray powder diffraction data. nih.gov The technique is also used to confirm the phase purity of a synthesized material by comparing the experimental powder pattern to a calculated pattern generated from single-crystal XRD data. rsc.org
The following table summarizes the unit cell parameters for a polymorphic form of a this compound derivative determined by powder diffraction:
| Compound | Carnidazole Form II |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 13.915(4) |
| b (Å) | 8.095(2) |
| c (Å) | 10.649(3) |
| β (°) | 110.83(1) |
| Source: | nih.gov |
Computational Chemistry and Modeling
Computational chemistry and molecular modeling have emerged as indispensable tools in the investigation of this compound and its derivatives. These methods allow for the detailed exploration of molecular properties and behaviors that can be difficult to study through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been instrumental in understanding its electronic properties. For instance, DFT has been used to study copper(II) complexes of this compound, where calculations at the B3LYP/LANL2DZ level of theory were employed to describe the electronic structure of these complexes. rsc.orgresearchgate.net Such studies involve optimizing the molecular geometry and calculating various electronic parameters. researchgate.net
Further research has utilized DFT to compare the electronic structures of 1,2-dimethyl-5-nitroimidazole and this compound. nih.gov By employing methods like B3LYP and B3PW91 with different basis sets, researchers have determined the energies of various possible conformers and optimized their geometries. nih.gov The total electron density and molecular electrostatic potential (MESP) surfaces, constructed using NBO analysis with the B3LYP/6-311++G method, provide a visual representation of the electrostatic potential distribution, molecular shape, size, and dipole moments. nih.gov
DFT calculations also extend to the study of derivatives, such as 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole (Tinidazole), where the B3LYP/6-311++G(d,p) level of theory has been used to simulate IR and Raman spectra, showing good agreement with experimental data. uniroma2.itnih.gov These computational approaches are crucial for elucidating structural features and photophysical processes. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for partitioning the electron density of a molecule to define atoms and the bonds between them. amercrystalassn.org This approach allows for the characterization of chemical bonds and intermolecular interactions based on the topology of the electron density. amercrystalassn.org
In the study of semi-coordination in transition metal complexes involving this compound, QTAIM has been mentioned as a valuable computational method alongside DFT and NBO for investigating electronic structures and evaluating bond orders. rsc.orgrsc.org The theory defines an atom as a region of space bounded by a "zero-flux surface" in the gradient vector field of the electron density, which allows for the calculation of atomic properties. amercrystalassn.org QTAIM can be used to study intramolecular interactions and provides a quantum mechanical basis for the concepts of atoms, molecular structure, and bonding. researchgate.netamercrystalassn.org
Natural Bond Order (NBO) Analysis
Natural Bond Order (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the electronic structure of a molecule. It is used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. researchgate.netuniroma2.it
For this compound and its derivatives, NBO analysis has been employed to evaluate the stability and charge delocalization within the molecule. researchgate.nettandfonline.com For example, in the study of 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole, NBO analysis helped in understanding charge delocalization and the stability of the compound. uniroma2.itnih.gov Similarly, in a study of a piperidin-4-one derivative, NBO analysis was used to investigate the stability and charge delocalization, with large E(2) values indicating strong interactions between electron donors and acceptors. tandfonline.com The analysis provides insights into π-π* and σ-σ* transitions and their stabilization energies, which are crucial for understanding the molecule's reactivity. tandfonline.com
A comparative study of 1,2-dimethyl-5-nitroimidazole and this compound also utilized NBO analysis with the B3LYP/6-311++G method to construct total electron density and MESP surfaces, which help in visualizing the electrostatic potential and other molecular properties. nih.gov
Independent Gradient Model (IGM) and Intrinsic Bond Strength Index (IBSI)
The Independent Gradient Model (IGM) is a method used to identify and visualize intermolecular and intramolecular interactions. chemrxiv.org It is often used in conjunction with the Intrinsic Bond Strength Index (IBSI), which quantifies the strength of these interactions. rsc.orguniv-reims.fr
In recent research on copper(II) complexes of this compound, the IGM model was applied to study the axial Cu–O semi-coordination bond. rsc.orgrsc.org This approach allowed for the calculation of the IBSI and the plotting of δg isosurfaces to visualize the electron sharing between the metal center and the ligands. rsc.orgresearchgate.net The IGM calculations were performed using DFT wavefunctions at the B3LYP/LANL2DZ level. rsc.org The IBSI provides a quantitative measure of bond strength, which is valuable for understanding the nature of semi-coordination bonds that have low covalent character. rsc.orguniv-reims.fr This methodology represents a novel approach to studying such interactions in transition metal complexes. rsc.org
Table 1: Selected IBSI Values for a Copper(II) Complex of this compound
| Interacting Atoms | IBSI Value | Interaction Type Classification |
| Li...Cl | 0.063 | Non-covalent |
| Forming Cl-...C | 0.033 | Very weak |
| C-H | 0.879 | Strong |
| Data derived from a representative system to illustrate the application of IBSI. univ-reims.fr |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. It maps the electron distribution of a molecule within a crystal, providing insights into close contacts and packing modes.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Copper(II) Complexes of this compound
| Complex | O···H Contacts | H···H Contacts | Other Contacts |
| Complex 1 | 61% | 22% | 17% |
| Complex 2 | 51% | 10% | 39% (including O···N, C···H) |
| Data sourced from a study on copper(II) complexes of this compound. rsc.org |
Quantum Chemical Theory for Reaction Mechanisms (e.g., CASSCF)
Understanding the reaction mechanisms of this compound, particularly its decomposition, is crucial for its application in various fields. Quantum chemical theories, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are employed to explore the potential energy surfaces of molecules and elucidate reaction pathways.
Studies on the decomposition of nitroimidazole-based energetic materials, including 1-methyl-5-nitroimidazole (B135252) as a model system, have utilized CASSCF calculations. nih.govaip.orgcolostate.edu These investigations have explored the initial decomposition mechanisms following UV excitation. nih.govaip.org Potential energy surface calculations at the CASSCF/6-31G(d) level of theory have shown that conical intersections are essential in the decomposition mechanism. nih.govaip.org For instance, electronically excited molecules can relax through these intersections and undergo nitro-nitrite isomerization, leading to the formation of nitric oxide (NO). nih.govaip.org The CASSCF method has also been used to investigate competitive reaction pathways, such as NO₂ elimination, on the ground state potential energy surface. nih.govaip.org
Table 3: Calculated Vertical Excitation Energies (in eV) for Nitroimidazole Derivatives using CASSCF(10,7)/6-31G(d)
| Molecule | S₁ State | S₂ State | S₃ State |
| 2-nitroimidazole (B3424786) | 3.79 | 4.71 | 5.61 |
| 4-nitroimidazole (B12731) | 3.92 | 4.70 | 6.30 |
| 1-methyl-5-nitroimidazole | 3.97 | 4.85 | 5.42 |
| Data from a study on the decomposition of imidazole-based energetic materials. aip.org |
In Vitro and In Vivo Assay Methodologies
The evaluation of this compound and its derivatives necessitates a range of specialized in vitro and in vivo assays to determine their antimicrobial efficacy, cytotoxicity, and radiosensitizing potential. These methodologies are crucial for understanding the structure-activity relationships and guiding the development of new therapeutic agents.
Agar (B569324) Diffusion and Tube Dilution Techniques for Antimicrobial Assessment
The antimicrobial activity of this compound compounds is primarily assessed using agar diffusion and tube dilution methods. These techniques provide quantitative measures of a compound's ability to inhibit or kill microbial growth.
The agar diffusion method , also known as the Kirby-Bauer test, involves placing paper discs saturated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. mdpi.comhumanjournals.com The plate is then incubated, and the diameter of the clear zone of inhibition around the disc is measured. A larger zone of inhibition indicates greater antimicrobial activity. This method is widely used for initial screening of new derivatives. For instance, the antibacterial activity of newly synthesized isatin (B1672199) derivatives of this compound was evaluated using this method against various Gram-positive and Gram-negative bacteria. sphinxsai.com Similarly, the antibacterial effects of novel synthesized nitroimidazole compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae using the disk diffusion method. nih.gov
The tube dilution technique is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. derpharmachemica.com The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. derpharmachemica.comasm.org The MBC is the lowest concentration that results in microbial death. This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the test organism. derpharmachemica.comasm.org For example, tube-dilution MICs of seven this compound compounds were determined against Bacteroides fragilis. asm.orgnih.gov The results showed that the activity against B. fragilis tended to increase with the molecular weight and the size of the substitution at position 1 of the imidazole ring. asm.org
A study comparing seven this compound derivatives against Bacteroides fragilis ranked their activity on a molar basis as follows: tinidazole (B1682380) > panidazole (B225808) > ornidazole > metronidazole ≈ secnidazole (B1681708) > carnidazole > dimetridazole. asm.orgnih.gov The geometric mean MICs ranged from 0.5 to 6.6 µM. asm.orgnih.gov
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | Assay Method | Key Findings |
|---|---|---|---|
| This compound-isatin derivatives | S. aureus, B. subtilis, Klebsiella, P. vulgaris | Agar diffusion | All tested compounds showed antibacterial activity. sphinxsai.com |
| Novel nitroimidazole compounds | MRSA, Carbapenem-resistant E. coli & K. pneumoniae | Disk diffusion | Compound 8g showed the lowest MIC/MBC against S. aureus and K. pneumoniae. nih.gov |
| Seven this compound derivatives | Bacteroides fragilis | Tube dilution | Activity ranked: tinidazole > panidazole > ornidazole > metronidazole ≈ secnidazole > carnidazole > dimetridazole. asm.orgnih.gov |
| Metronidazole amide derivative | S. aureus, E. coli, C. albicans | Tube dilution | MIC and MBC values were determined for the new derivative. mu-varna.bg |
Cell-Based Assays for Cytotoxicity and Radiosensitization
Cell-based assays are fundamental in evaluating the potential of this compound derivatives as anticancer agents, particularly for their cytotoxic and radiosensitizing effects on tumor cells.
Cytotoxicity assays measure the ability of a compound to kill cells. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the propidium (B1200493) iodide (PI)-digitonin assay. nih.govresearchgate.net The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. openmedicinalchemistryjournal.com In one study, the in vitro antitumor activity of N-alkyl-nitroimidazole compounds was determined using the MTT assay on human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.com The results indicated that lung cancer cells were more sensitive to N-methyl-nitroimidazole and N-ethyl-nitroimidazole. openmedicinalchemistryjournal.com Another study investigated the cytotoxicity of novel metronidazole-tethered 5-fluorouracil (B62378) compounds in HT-29 cells under both aerobic and hypoxic conditions using MTT and PI-digitonin assays. nih.govresearchgate.net These compounds induced time- and concentration-dependent cytotoxicity under hypoxic conditions but had no significant effect under aerobic conditions. nih.govresearchgate.net
Radiosensitization assays assess the ability of a compound to make cancer cells more susceptible to radiation therapy. nih.gov These assays typically involve treating cancer cells with the compound before or during irradiation and then measuring cell survival, often using a clonogenic assay. nih.govresearchgate.net The clonogenic assay determines the ability of a single cell to grow into a colony. The Sensitizer Enhancement Ratio (SER) is a key parameter calculated from these assays, representing the ratio of the radiation dose required for a certain level of cell killing without the compound to the dose required with the compound. nih.gov For instance, the radiosensitizing effects of novel metronidazole-tethered 5-fluorouracil compounds were evaluated in HT-29 cells. nih.gov These compounds showed selective and concentration-dependent radiosensitization effects under hypoxic conditions. nih.gov Similarly, new nitroimidazole alkylsulfonamides were evaluated for their ability to radiosensitize anoxic tumor cells in vitro, with SER values being strongly influenced by the electron affinity of the nitroimidazole. nih.gov
Table 2: Cytotoxicity and Radiosensitization of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Key Findings |
|---|---|---|---|
| N-alkyl-nitroimidazoles | MDA-MB-231, A549 | MTT assay | Showed greater activity against breast cancer than lung cancer. openmedicinalchemistryjournal.com |
| Metronidazole-tethered 5-fluorouracil | HT-29 | MTT, PI-digitonin, Clonogenic assay | Induced time- and concentration-dependent cytotoxicity and radiosensitization under hypoxic conditions. nih.govresearchgate.net |
| Nitroimidazole alkylsulfonamides | Anoxic tumor cells | Clonogenic assay | 2-nitroimidazoles were more effective radiosensitizers than 5-nitroimidazoles. nih.gov |
| Ru polypyridyl complexes with nitroimidazole | PANC-1 | Cytotoxicity and proliferation assays | Showed toxic potential against human pancreas carcinoma cells with IC50 values of 3-5μM. nih.gov |
Emerging Research Directions and Future Prospects for 2 Methyl 5 Nitroimidazole
Development of Novel Antimicrobial and Antiparasitic Agents
The foundational structure of 2-methyl-5-nitroimidazole (B138375) is a critical starting point for creating next-generation antimicrobial and antiparasitic drugs. researchgate.netjocpr.com The primary biological activity is linked to the 5-nitro group, which is essential and must be sterically unhindered. jocpr.com The regions around the C2, C5, and N1 positions of the 5-nitroimidazole structure are crucial for interactions with receptors in anaerobic organisms. jocpr.com
A significant driver of new research is the emergence of resistance to existing 5-nitroimidazole drugs, such as metronidazole (B1676534). brieflands.comnih.gov Researchers are actively developing new derivatives to combat resistance in various pathogens. For instance, new nitroimidazole derivatives have been synthesized and evaluated for their activity against metronidazole-resistant Helicobacter pylori strains, with some compounds showing potent inhibitory activity. brieflands.com Similarly, research into nitroimidazole carboxamides has yielded derivatives with improved potency against metronidazole-resistant strains of Giardia lamblia. nih.gov The expanded potential of agents based on the this compound structure has been demonstrated by modifying them to generate compounds with improved potency and activity against resistant parasites. nih.gov This line of research emphasizes creating molecules that can either bypass existing resistance mechanisms or inhibit new targets. asm.org
Medicinal chemists are employing rational design strategies to synthesize derivatives with enhanced therapeutic profiles. The alcoholic functional group present in many this compound derivatives, like metronidazole and secnidazole (B1681708), is a versatile site for chemical modification. researchgate.netjocpr.comderpharmachemica.com By replacing the hydroxyl group, researchers have created numerous ester and ether derivatives. researchgate.netjocpr.comderpharmachemica.com
Several synthetic approaches have been explored:
Esterification: Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized and assayed for antibacterial and antifungal activities. researchgate.netjocpr.com
Hybrid Molecules: Novel hybrids of metronidazole and other bioactive molecules, such as berberine (B55584) and naphthalimide, have been designed. researchgate.net One naphthalimide-derived compound, in particular, showed effective inhibition against P. vulgaris and S. dysenteriae and demonstrated the ability to prevent the development of bacterial resistance. researchgate.net
Thio-derivatives: Conjugates containing benzimidazole, benzoxazole, or benzothiazole (B30560) moieties have been synthesized to create compounds with activity against aerobic bacteria and Candida species, an area where traditional nitroimidazoles are ineffective. nih.govresearchgate.net
Carboxamides: The 2'-carboxamide substitution on the nitroimidazole scaffold provides a convenient point for modification to optimize antiparasitic properties against pathogens like G. lamblia and E. histolytica. nih.gov
The table below summarizes some rationally designed derivatives and their targeted improvements.
| Derivative Class | Modification Strategy | Targeted Improvement | Example Pathogens |
| Naphthalimide Hybrids | Hybridization with naphthalimide | Improved antibacterial activity, prevention of resistance | P. vulgaris, S. dysenteriae researchgate.net |
| Benzothiazole Conjugates | Linking to a benzothiazole scaffold | Activity against aerobic bacteria and fungi | Candida spp. nih.govresearchgate.net |
| Nitroimidazole Carboxamides | Derivatization at the 2'-carboxamide position | Potency against metronidazole-resistant parasites | Giardia lamblia, Entamoeba histolytica nih.gov |
| Benzene (B151609) Sulfonates | Substitution with benzene sulfonyl chloride | Activity against aerobic Gram-positive bacteria | Staphylococcus aureus derpharmachemica.com |
Exploration in Cancer Therapeutics and Diagnostics
The unique properties of the this compound structure make it a promising candidate for oncology applications, particularly for targeting hypoxic tumors. researchgate.netmdpi.com Solid tumors often contain poorly oxygenated (hypoxic) regions, which are resistant to conventional therapies. researchgate.netopenmedscience.com Nitroimidazoles are selectively reduced in these low-oxygen environments, allowing for targeted drug delivery and imaging. researchgate.netnih.gov
Key areas of exploration include:
Hypoxia-Activated Prodrugs: Derivatives like Evofosfamide, which couples a 2-nitroimidazole (B3424786) unit to a DNA-crosslinking agent, are designed to be activated specifically within the hypoxic tumor microenvironment, releasing their cytotoxic payload to kill cancer cells while sparing healthy tissue. nih.gov
Radiosensitizers: The ability of nitroimidazoles to be reduced under hypoxic conditions allows them to act as radiosensitizers, making cancer cells more susceptible to radiation therapy. openmedscience.comnih.gov
Diagnostic Imaging: this compound derivatives are being developed as carriers for radioisotopes to visualize hypoxic tumors. nih.gov For example, complexes with Technetium-99m (99mTc) have been synthesized for use in SPECT imaging to detect hypoxic regions in non-small-cell lung cancer and fibrosarcoma. openmedscience.comnih.govdovepress.com Another radiopharmaceutical, 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole I-131, which incorporates a radioactive isotope of iodine, is being investigated for both targeted therapy and diagnostic imaging of certain cancers. ontosight.ai
The following table highlights some derivatives and their applications in oncology.
| Derivative | Application | Mechanism of Action |
| Evofosfamide (TH-302) | Cancer Therapy | Hypoxia-activated prodrug that releases a DNA-crosslinking agent. nih.gov |
| 99mTc-labeled IDA-derivative | Cancer Diagnostics | Radiopharmaceutical for SPECT imaging of hypoxic tumors. nih.govresearchgate.net |
| 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole I-131 | Cancer Therapy & Diagnostics | Radiopharmaceutical delivering targeted beta and gamma radiation. ontosight.ai |
| Arylaldoxime/5-Nitroimidazole Hybrids | Cancer Therapy | Designed as potent inhibitors of the MARK4 enzyme, inducing apoptosis. acs.org |
Elucidation of Complex Biological Interactions and Pathways
While the primary mechanism of action—reductive activation of the nitro group to generate DNA-damaging intermediates—is well-established, ongoing research seeks to understand the more nuanced biological interactions of this compound derivatives. jocpr.comresearchgate.netsmolecule.com
Current research is focused on:
Metal Ion Coordination: The imidazole (B134444) ring can form coordination complexes with metal ions like copper(II). smolecule.comrsc.orgresearchgate.net Studies on these complexes help to understand the electronic properties and the nature of semi-coordination bonds, which could influence their biological activity and potential use in drug design. smolecule.comresearchgate.netrsc.org
Receptor Binding: The structural features of this compound are critical for its interaction with microbial receptors, which directly influences its pharmacological efficacy. smolecule.com
Enzyme Interactions: The reduction of the nitro group is mediated by microbial redox enzymes like nitroreductases. nih.govnih.gov Understanding the specific interactions with these enzymes can aid in designing drugs that are more efficiently activated or that can overcome resistance arising from enzyme mutations.
Application of Advanced Computational and Synthetic Techniques
The development of novel this compound derivatives is increasingly supported by advanced computational and synthetic methods.
Computational Chemistry: Techniques like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and the Independent Gradient Model (IGM) are being used to study the electronic structures, bond strengths, and other properties of these molecules and their metal complexes. rsc.orgresearchgate.netrsc.org These computational studies provide insights that can guide the synthesis of new compounds with desired characteristics. rsc.org For instance, CASSCF methods have been employed to explore the decomposition pathways of excited electronic states of nitroimidazoles. colostate.edu
Advanced Synthesis: A variety of modern synthetic strategies are being utilized to create diverse libraries of derivatives. These include microwave-assisted palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and Mitsunobu reactions. brieflands.comnih.gov Such techniques allow for the efficient construction of complex molecules that would be difficult to produce with traditional methods. brieflands.com
Toxicological Research for Novel Derivatives
As new and more potent derivatives of this compound are developed, a parallel focus on their toxicological profiles is essential. Concerns over potential mutagenicity and genotoxicity, often linked to the nitro group, necessitate careful evaluation. nih.gov
Recent toxicological research includes:
In Vivo Toxicity Screening: The zebrafish larva model is being used to evaluate the toxicity of new derivatives. In one study, novel thiourea (B124793) and sulphonamide derivatives were assessed, with LC50 values determined to be 2.6 mM and 3 mM, demonstrating concentration-dependent lethal effects. nih.gov
Genotoxicity and Mutagenicity Studies: The Single Cell Gel Electrophoresis (SCGE) or comet assay is used to evaluate the potential of new derivatives to cause DNA damage. nih.gov Studies show that the type and position of substituents on the imidazole ring significantly influence the toxicological activity, with some derivatives showing moderate genotoxicity and mutagenicity while others are inactive. nih.gov This research is crucial for identifying lead compounds with a favorable balance of high efficacy and low toxicity.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-methyl-5-nitroimidazole, and how are reaction intermediates characterized?
- Methodology : The synthesis typically involves nitration of 2-methylimidazole under controlled acidic conditions. A four-step reaction pathway is often employed, including phthalimide protection of intermediates and subsequent deprotection . UV-Vis spectrophotometry is a rapid and efficient tool for monitoring nitro group incorporation during synthesis, with absorbance peaks at ~315 nm confirming successful nitration . Intermediate characterization relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify structural integrity .
Q. How can researchers validate the purity of this compound in pharmaceutical formulations?
- Analytical Techniques :
- Gas Chromatography (GC) : A DB-624 capillary column with flame ionization detection (FID) achieves 99.6% recovery for this compound in metronidazole formulations, validated by RSD <1.5% .
- Thin-Layer Chromatography (TLC) : Silica gel F254 plates with chloroform-dimethylformamide-formic acid (80:25:5) mobile phase resolve impurities, with a detection limit of 0.2 mg/mL .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Storage : Store at room temperature (RT) in airtight containers, protected from light and moisture to prevent nitro group degradation .
- Stability in Solvents : The compound is stable in acetone and methanol but may hydrolyze under prolonged exposure to alkaline or strongly acidic conditions .
Advanced Research Questions
Q. How do substituent modifications on this compound impact its biological activity?
- Structure-Activity Relationship (SAR) : Introduction of diarylmethoxyethyl groups (e.g., DAMNI analogs) enhances antiviral potency. For instance, 1-[2-(thiophen-2-yl)phenylmethoxy]ethyl]-2-methyl-5-nitroimidazole exhibits submicromolar EC50 (0.03 µM) against HIV-1 reverse transcriptase, outperforming efavirenz against K103N mutations . Nitro group positioning (C5 vs. C2) significantly influences redox potential and antimicrobial efficacy .
Q. What mechanistic insights explain the catalytic efficiency of HClO4/SBA-15 in synthesizing this compound derivatives?
- Catalytic Optimization : HClO4/SBA-15 solid acid catalysts achieve 76.3% conversion of this compound to ornidazole under optimized conditions (5:3 substrate:catalyst ratio, 0°C, 8h). The mesoporous SBA-15 framework enhances proton transfer, while recyclability studies show 65.8% retention of activity after three cycles .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Density Functional Theory (DFT) : Calculations of electron density and Fukui indices reveal nucleophilic attack susceptibility at the nitro group (C5), guiding regioselective functionalization. This aligns with experimental observations of preferential substitution at C5 in electrophilic reactions .
Q. What are the limitations of current impurity profiling methods for this compound in regulatory contexts?
- Challenges : While TLC and GC methods are widely used, their detection limits (~0.1% impurities) may fail to identify trace genotoxic byproducts. Advanced hyphenated techniques (e.g., LC-MS/MS) are recommended for comprehensive impurity mapping .
Methodological Recommendations
- Synthetic Scale-Up : For multi-gram synthesis, UV-Vis monitoring reduces reaction time by 30% compared to traditional TLC checks .
- Quality Control : Cross-validate purity using orthogonal methods (GC + TLC) to mitigate false negatives in impurity detection .
- Catalyst Reusability : Pre-treat HClO4/SBA-15 with isopropanol to restore active sites and extend catalyst lifespan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
